molecular formula C13H11NO3 B187055 1,1'-Biphenyl, 2-methoxy-2'-nitro- CAS No. 6460-92-0

1,1'-Biphenyl, 2-methoxy-2'-nitro-

Cat. No. B187055
CAS RN: 6460-92-0
M. Wt: 229.23 g/mol
InChI Key: LUAAEXWZEIXKHQ-UHFFFAOYSA-N
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Description

“1,1’-Biphenyl, 2-methoxy-” is an organic compound with the molecular formula C13H12O . It is also known by other names such as Anisole, o-phenyl-; o-Phenylanisole; 2-Methoxybiphenyl; 2-Phenylanisole; o-Methoxybiphenyl; 2-Hydroxybiphenyl methyl ether; 2-Methoxydiphenyl; biphenyl-2-yl methyl ether .


Molecular Structure Analysis

The molecular structure of “1,1’-Biphenyl, 2-methoxy-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Safety And Hazards

The safety data sheet for a similar compound, “2-NITRO-1,1’-BIPHENYL”, suggests that it is combustible and can cause skin and eye irritation . It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust, and it should be handled only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-methoxyphenyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAAEXWZEIXKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355972
Record name 1,1'-Biphenyl, 2-methoxy-2'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 2-methoxy-2'-nitro-

CAS RN

6460-92-0
Record name 1,1'-Biphenyl, 2-methoxy-2'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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